![molecular formula C22H21ClN2S2 B2740011 4-(4-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline CAS No. 338776-88-8](/img/structure/B2740011.png)
4-(4-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline
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Description
4-(4-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline is a useful research compound. Its molecular formula is C22H21ClN2S2 and its molecular weight is 412.99. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antituberculosis Activity
Quinazoline derivatives have been synthesized and evaluated for their antimicrobial and antituberculosis activities. These compounds, including 3-heteroarylthioquinoline derivatives, have shown significant in vitro activity against Mycobacterium tuberculosis and other bacterial and fungal pathogens. This suggests their potential as lead compounds for developing new antimicrobial agents (Selvam Chitra et al., 2011) (N. Desai, P. N. Shihora, D. Moradia, 2007).
Anti-inflammatory and Analgesic Properties
Some novel quinazolinone derivatives have been explored for their potential anti-inflammatory and analgesic properties. These studies suggest that quinazolinone compounds could be promising candidates for the development of new therapeutic agents aimed at treating inflammation and pain (A. A. Farag et al., 2012).
Synthetic Methodologies
Research into the synthesis and characterization of quinazoline derivatives, including those with various substitutions, provides valuable methodologies for the production of these compounds. These methods are crucial for the exploration of their potential applications in pharmaceuticals and other areas of chemistry (Suryakanta Dalai et al., 2006) (I. L. Aleqsanyan, L. Hambardzumyan, 2021).
Pharmacological Studies
Quinazoline derivatives have been the subject of pharmacological studies, including evaluations of their antibacterial, antifungal, and antiviral activities. These studies indicate the broad potential of quinazoline compounds in the development of new drugs and treatments (N. Desai, A. Dodiya, P. N. Shihora, 2011).
properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2S2/c1-15-6-8-16(9-7-15)14-26-22-24-20-5-3-2-4-19(20)21(25-22)27-18-12-10-17(23)11-13-18/h6-13H,2-5,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOPFZLMXACILM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)SC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline |
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